n-humulone

説明

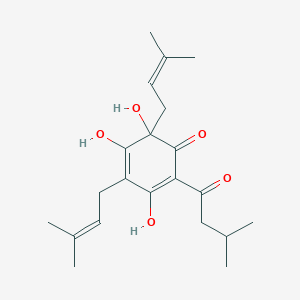

®-Humulone is a naturally occurring compound found in the resin of hops (Humulus lupulus). It is one of the primary alpha acids responsible for the bitter taste in beer. The compound has garnered significant interest due to its potential biological activities, including anti-inflammatory and anticancer properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-Humulone can be achieved through various methods, including the extraction from hops and chemical synthesis. The extraction process involves the use of organic solvents to isolate the compound from hop resins. Chemical synthesis typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of ®-Humulone primarily relies on the extraction from hops. The process involves harvesting hops, drying them, and then using solvents like ethanol or hexane to extract the resin. The resin is then purified to isolate ®-Humulone.

Types of Reactions:

Oxidation: ®-Humulone can undergo oxidation reactions, leading to the formation of humulinic acids.

Reduction: Reduction of ®-Humulone can yield dihydrohumulone.

Substitution: The compound can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products:

Oxidation: Humulinic acids.

Reduction: Dihydrohumulone.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Biomedical Applications

1.1 Inhibition of Aldo-Keto Reductases

n-Humulone exhibits selective inhibition of human aldo-keto reductase 1B10 (AKR1B10), which is implicated in various cancers. Research indicates that this compound demonstrates strong inhibitory effects, with Ki-values as low as 3.94 ± 0.33 µM, highlighting its potential as a therapeutic agent against RAS-dependent malignancies . This selectivity is crucial as it minimizes interactions with other related enzymes, thereby reducing potential side effects.

Case Study: Selective Inhibition of AKR1B10

- Objective : To assess the inhibitory potential of this compound on AKR1B10.

- Method : In vitro assays were conducted using recombinant proteins to evaluate binding affinity.

- Results : this compound displayed a 115-137 fold selectivity for AKR1B10 over other aldo-keto reductases, suggesting its promise for developing targeted cancer therapies .

1.2 Anti-inflammatory Properties

This compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer progression. In a study involving mouse skin, topical application of this compound significantly reduced TPA-induced COX-2 expression and inhibited the activation of nuclear factor-kappaB (NF-kB), a key player in inflammatory responses .

Case Study: Inhibition of COX-2 Expression

- Objective : Investigate the anti-inflammatory effects of this compound.

- Method : Topical application in TPA-treated mouse models.

- Results : Significant reduction in COX-2 expression and NF-kB activation, indicating potential use in anti-inflammatory therapies .

Neuropharmacological Applications

2.1 Modulation of GABA A Receptors

Recent studies have revealed that this compound acts as a positive allosteric modulator of GABA A receptors, which are critical in mediating inhibitory neurotransmission in the brain. This modulation may contribute to sedative effects, making this compound a candidate for developing treatments for anxiety and sleep disorders .

Case Study: GABA A Receptor Modulation

- Objective : To evaluate the effects of this compound on GABA A receptor function.

- Method : Electrophysiological measurements were conducted on rat brain membranes.

- Results : this compound enhanced GABA-induced currents, suggesting its potential role in enhancing the efficacy of GABAergic medications .

Antimicrobial Applications

This compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for use in food preservation and safety.

Case Study: Antimicrobial Activity

- Objective : Assess the antimicrobial effects of this compound on foodborne pathogens.

- Method : In vitro testing against common bacteria such as Escherichia coli.

- Results : Effective inhibition was observed, suggesting its utility as a natural preservative in food products.

Nutritional and Dietary Applications

This compound is commonly consumed through hopped beer, where it contributes to both flavor and potential health benefits. Its antioxidant properties may offer protective effects against oxidative stress-related diseases.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Biomedical | Inhibition of AKR1B10 | Selective inhibition with Ki-values < 4 µM |

| Anti-inflammatory | COX-2 expression inhibition | Significant reduction in inflammation markers |

| Neuropharmacological | GABA A receptor modulation | Enhanced GABAergic effects leading to sedative properties |

| Antimicrobial | Activity against foodborne pathogens | Effective inhibition observed |

| Nutritional | Antioxidant properties through dietary intake | Potential health benefits from regular consumption |

作用機序

The mechanism of action of ®-Humulone involves its interaction with various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.

Anticancer: Induces apoptosis in cancer cells by modulating signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

類似化合物との比較

Isohumulone: Another alpha acid found in hops, similar in structure but with different stereochemistry.

Adhumulone: A structural isomer of ®-Humulone with similar biological activities.

Cohumulone: Another alpha acid with a slightly different structure and bitterness profile.

Uniqueness: ®-Humulone is unique due to its specific stereochemistry, which influences its bitterness profile and biological activities. Its distinct molecular structure allows for specific interactions with biological targets, making it a compound of interest in various fields of research.

特性

IUPAC Name |

3,5,6-trihydroxy-2-(3-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-12(2)7-8-15-18(23)17(16(22)11-14(5)6)20(25)21(26,19(15)24)10-9-13(3)4/h7,9,14,23-24,26H,8,10-11H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSLCPKYRPDHLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019082, DTXSID701019075 | |

| Record name | 3,5,6-Trihydroxy-4,6-bis(3-methyl-2-buten-1-yl)-2-(3-methyl-1-oxobutyl)-2,4-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | n-Humulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125137-35-1, 16520-91-5 | |

| Record name | 3,5,6-Trihydroxy-4,6-bis(3-methyl-2-buten-1-yl)-2-(3-methyl-1-oxobutyl)-2,4-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | n-Humulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。